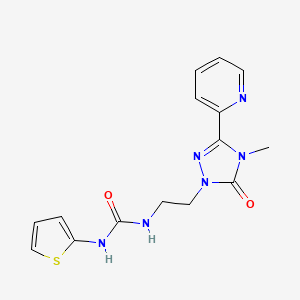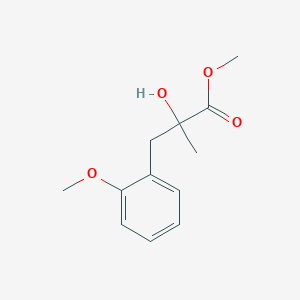![molecular formula C23H17N5O2S B2362226 3-甲氧基-N-(4-(3-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)苯甲酰胺 CAS No. 891100-76-8](/img/structure/B2362226.png)
3-甲氧基-N-(4-(3-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is an intricate organic compound featuring a complex structure with potential applications in medicinal chemistry, biological studies, and industrial processes. Characterized by its unique chemical architecture, it presents opportunities for diverse scientific exploration.
科学研究应用
Chemistry
Intermediate in organic synthesis, especially in heterocyclic chemistry.
Precursor for the development of novel compounds with potential pharmacological activity.
Biology
Used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Probe for studying the activity of certain biological pathways.
Medicine
Investigation of its potential as an anti-cancer or anti-inflammatory agent.
Studies on its efficacy in treating neurological disorders.
Industry
Application in materials science for developing new polymers or coatings.
Potential use in agriculture as a bioactive agent for pest control.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce a variety of biological effects .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may have potential anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. Starting materials include substituted benzamides and various triazolo and thiophene derivatives. Common steps include:
Nucleophilic substitution: reactions to introduce methoxy and triazolo groups.
Cyclization: reactions to form the triazolo[4,3-b]pyridazin moiety.
Coupling reactions: for attaching the phenyl and thiophene units.
Industrial Production Methods
In industrial settings, high-throughput synthesis might employ automated parallel reactors to optimize yield and purity. Key methods include:
Use of microwave-assisted synthesis to enhance reaction rates.
Flow chemistry: techniques for continuous production.
化学反应分析
Types of Reactions
Oxidation: Often using agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Including halogenation with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
相似化合物的比较
Similar Compounds
3-methoxy-N-(4-(3-(thiophen-2-yl)-pyridazin-6-yl)phenyl)benzamide.
3-methoxy-N-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.
3-methoxy-N-(4-(3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.
Uniqueness
Compared to similar compounds, 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide shows unique binding properties due to the positioning of the thiophene ring, affecting its pharmacokinetics and pharmacodynamics, making it a promising candidate for further study in various fields.
That covers your request
属性
IUPAC Name |
3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPDWRGHFSKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
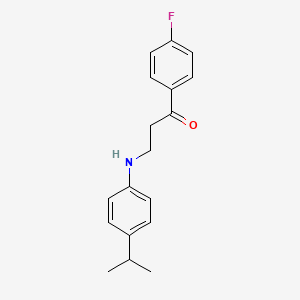

![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)

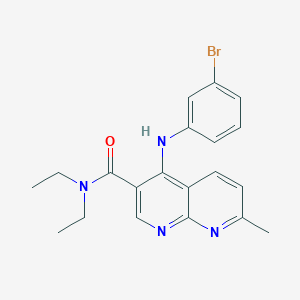
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2362155.png)
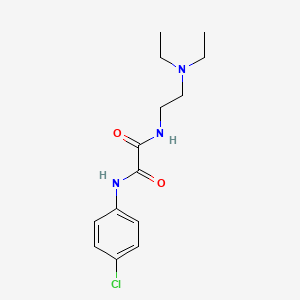
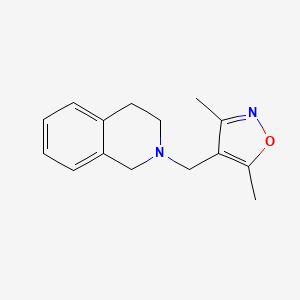
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)
